Paeoniflorgenin

Vue d'ensemble

Description

Paeoniflorgenin is a monoterpene glycoside derived from the roots of Paeonia lactiflora Pall, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunoregulatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Paeoniflorgenin can be synthesized through various chemical reactions involving the glycosylation of monoterpenes. One common method involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from the roots of Paeonia lactiflora Pall. The process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic purification to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Paeoniflorgenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced pharmacological properties.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often require reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties .

Applications De Recherche Scientifique

Paeoniflorgenin has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as rheumatoid arthritis, neurodegenerative disorders, and cardiovascular diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Paeoniflorgenin exerts its effects through multiple molecular targets and pathways. It modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and activating anti-inflammatory pathways. Additionally, it protects neurons by reducing oxidative stress and apoptosis, and it regulates immune function by modulating the activity of immune cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Paeoniflorin: A closely related compound with similar pharmacological activities but different chemical structure.

Albiflorin: Another monoterpene glycoside found in Paeonia lactiflora Pall with distinct biological effects.

Oxypaeoniflorin: An oxidized derivative of paeoniflorin with enhanced anti-inflammatory properties.

Uniqueness

Paeoniflorgenin is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound for therapeutic applications .

Activité Biologique

Paeoniflorgenin (PG) is a significant aglycone derived from the hydrolysis of paeoniflorin, a prominent bioactive compound found in the roots of Paeonia lactiflora. This article summarizes the biological activities of PG, including its pharmacokinetics, therapeutic potential, and mechanisms of action, supported by various studies and case analyses.

Overview of this compound

This compound is recognized for its diverse pharmacological properties, which include anti-inflammatory, antioxidant, neuroprotective, and antidepressant effects. It is primarily studied for its role in traditional Chinese medicine and has gained attention for its potential applications in modern therapeutics.

Pharmacokinetics

Research indicates that PG is more bioavailable than its precursor, paeoniflorin. A study conducted on rats demonstrated that after oral administration of paeoniflorin, PG was detected in serum with a maximum concentration () of 8.0 μg/mL at of 10 minutes and an area under the curve () of 487.0 μg min/mL . This suggests that while paeoniflorin itself has low absorption rates, its metabolite PG can effectively enter systemic circulation.

Anti-inflammatory Effects

PG exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies have indicated that PG can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses .

Antioxidant Properties

The antioxidant capacity of PG has been extensively studied. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity contributes to its protective effects against oxidative stress-related diseases .

Neuroprotective Effects

PG has demonstrated neuroprotective effects in models of neurodegenerative diseases. Research suggests that it can inhibit apoptosis in neuronal cells and promote neuronal survival by activating signaling pathways such as fibroblast growth factor-2 (FGF-2) and its receptor (FGFR1) . This mechanism underlies its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of PG. It appears to exert its effects through modulation of neurotransmitter systems and reduction of neuroinflammation associated with depressive disorders. In animal models, PG administration resulted in significant reductions in depressive-like behaviors .

Case Studies

- Neuroprotection in Diabetic Models : A study involving diabetic rats showed that treatment with PG improved cognitive functions and reduced neuronal damage associated with diabetes-induced oxidative stress .

- Antidepressant Effects : In a controlled trial with mice subjected to chronic unpredictable stress, PG administration led to notable improvements in behavior indicative of reduced depression and anxiety levels, correlating with decreased levels of inflammatory markers in the brain .

- Anti-inflammatory Mechanisms : In vitro studies using macrophage cell lines demonstrated that PG significantly reduces lipopolysaccharide (LPS)-induced inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Summary Table: Biological Activities of this compound

Propriétés

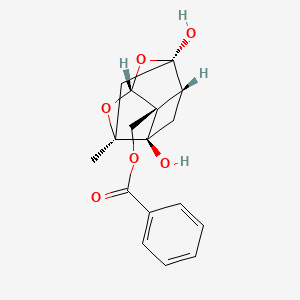

IUPAC Name |

[(1R,2S,3R,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13-,14+,15+,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQHMWOOQLVRLG-JGAAPJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.